molecular formula C12H11BrN6O B11361770 N'-(3-bromophenyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N'-(3-bromophenyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B11361770
M. Wt: 335.16 g/mol
InChI Key: HQWIDHJJBFHEHX-UHFFFAOYSA-N
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Description

N6-(3-BROMOPHENYL)-N5,N5-DIMETHYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is a complex organic compound belonging to the class of oxadiazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(3-BROMOPHENYL)-N5,N5-DIMETHYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-bromoaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding N,N-dimethyl-3-bromoaniline. This intermediate is then subjected to cyclization with 1,2,5-oxadiazole-3,4-diamine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N6-(3-BROMOPHENYL)-N5,N5-DIMETHYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

N6-(3-BROMOPHENYL)-N5,N5-DIMETHYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE has several scientific research applications:

Comparison with Similar Compounds

N6-(3-BROMOPHENYL)-N5,N5-DIMETHYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is compared with other similar compounds such as:

The uniqueness of N6-(3-BROMOPHENYL)-N5,N5-DIMETHYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE lies in its specific bromophenyl and dimethyl substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11BrN6O

Molecular Weight

335.16 g/mol

IUPAC Name

6-N-(3-bromophenyl)-5-N,5-N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C12H11BrN6O/c1-19(2)12-11(14-8-5-3-4-7(13)6-8)15-9-10(16-12)18-20-17-9/h3-6H,1-2H3,(H,14,15,17)

InChI Key

HQWIDHJJBFHEHX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=NON=C2N=C1NC3=CC(=CC=C3)Br

Origin of Product

United States

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